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Compound of Interest

Compound Name: 1,1,1,2,3,3-Hexachloropropane

CAS No.: 5406-70-2

Cat. No.: B1656760

Get Quote

Executive Summary & Application Context
In the high-stakes arena of fluorocarbon synthesis (specifically the HFO-1234yf and HFO-

1233zd value chains), hexachloropropanes (HCPs) serve as critical intermediates. The precise

identification of 1,1,1,2,3,3-hexachloropropane (HCC-230db) versus its isomer 1,1,2,2,3,3-

hexachloropropane is not merely an academic exercise; it is a quality gate that dictates

downstream catalyst viability and reaction yield.

While these isomers share an identical molecular weight (250.77 g/mol ) and overlapping

boiling points, their reactivity profiles differ drastically due to steric accessibility and C-Cl bond

dissociation energies.[1] This guide outlines a self-validating analytical workflow to distinguish

them, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary

determinant, supported by Gas Chromatography (GC) and physical property analysis.

Comparative Physicochemical Profile
The following data aggregates experimental values. Note the proximity in boiling points,

rendering simple distillation ineffective for separation.[1]
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Property
1,1,1,2,3,3-
Hexachloropropan
e

1,1,2,2,3,3-
Hexachloropropan
e

Distinction Value

CAS Number 5406-70-2 15600-01-8 Absolute

Molecular Structure
Symmetry vs.

Asymmetry

Symmetry
Asymmetric (

)

Symmetric (

or

)

High (NMR)

Boiling Point ~220–223 °C ~219 °C Low (Co-elution risk)

Density (20°C) 1.69 g/cm³ 1.73 g/cm³ Moderate

Dipole Moment High (Polar)
Low (Symmetric

cancellation)
High (GC Separation)

Primary Analytical Workflow: NMR Spectroscopy
The Gold Standard for Identification[1]

The most robust method for distinguishing these isomers relies on proton symmetry.

Mechanism of Distinction
1,1,2,2,3,3-Hexachloropropane (

):

Symmetry: The molecule possesses a plane of symmetry rendering the two terminal

methine protons (

) chemically equivalent.[1]

Prediction: A single Singlet peak.[1] No vicinal coupling is possible as the central carbon (

) has no protons.
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1,1,1,2,3,3-Hexachloropropane (

):

Symmetry: Asymmetric. The proton on C2 is chemically distinct from the proton on C3.[1]

Prediction: Two distinct signals.[1][2] Because the protons are on adjacent carbons

(vicinal), they will exhibit spin-spin coupling (

). Expect two Doublets.

Experimental Protocol: High-Resolution H-NMR
Objective: Confirm isomer identity via multiplicity analysis.

Reagents & Equipment:

Solvent:

(Deuterated Chloroform) with 0.03% TMS internal standard.[1]

Instrument: 300 MHz NMR (or higher).

Sample Conc: 10-15 mg sample in 0.6 mL solvent.

Step-by-Step Workflow:

Preparation: Dissolve 15 mg of the unknown liquid in

. Ensure the solution is clear; filter through a glass wool plug if particulate matter is present.
[1]

Acquisition:

Pulse sequence: Standard 1H (zg30).[1]

Scans: 16 (Sufficient for neat liquids).

Relaxation Delay (D1): 1.0 second.[1]
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Processing:

Reference spectrum to TMS (0.00 ppm).[1]

Apply exponential multiplication (LB = 0.3 Hz).

Analysis Criteria:

Result A (Singlet ~6.0-6.5 ppm): Confirms 1,1,2,2,3,3-hexachloropropane.[1]

Result B (Two Doublets ~5.8-6.8 ppm,

Hz): Confirms 1,1,1,2,3,3-hexachloropropane.

Secondary Analytical Workflow: GC-MS/FID
Solving the Co-elution Problem

Standard non-polar columns (e.g., DB-5, HP-5) separate based on boiling point. Since the BPs

are within ~3°C, co-elution is highly probable. To distinguish them chromatographically, we

must exploit polarity differences.[1]

Causality of Separation
1,1,1,2,3,3- has a significant dipole moment due to the asymmetric distribution of the

trichloromethyl (

) group versus the dichloromethyl (

) group.

1,1,2,2,3,3- is more symmetric, resulting in a lower net dipole.

Conclusion: A polar stationary phase (e.g., PEG/Wax or Cyanopropylphenyl) will retain the

more polar 1,1,1,2,3,3-isomer longer than the symmetric 1,1,2,2,3,3-isomer.

Experimental Protocol: GC Method
Column Selection: DB-624 or DB-Wax (Polar phases preferred over DB-5).[1]
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Parameters:

Inlet: Split 50:1 @ 250°C.

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

Oven Program:

Hold 40°C for 2 min.

Ramp 10°C/min to 240°C.

Hold 5 min.

Detector: MS (Scan 45-300 amu) or FID.

Data Interpretation:

Retention Time: On a polar column, 1,1,2,2,3,3-hexachloropropane elutes before 1,1,1,2,3,3-
hexachloropropane.

Mass Spec Fragmentation:

Both show molecular ions (though weak) and isotope clusters for

.[1]

1,1,1,2,3,3- often shows a dominant

fragment (loss of

group).

1,1,2,2,3,3- fragmentation is driven by

loss, but patterns are often similar. Reliance on RT shift is safer than MS fragmentation
alone.[1]

Decision Logic Visualization
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The following diagram illustrates the logical pathway for definitive identification.

Unknown Hexachloropropane Sample

Perform 1H-NMR (CDCl3)

Analyze Multiplicity

Single Singlet Observed
(Equivalent Protons)

 No Coupling

Two Doublets Observed
(Vicinal Coupling)

 J-Coupling

ID: 1,1,2,2,3,3-Hexachloropropane
(Symmetric)

ID: 1,1,1,2,3,3-Hexachloropropane
(Asymmetric)

Secondary Confirmation:
GC (Polar Column)

RT Comparison:
1,1,2,2,3,3 elutes first

Click to download full resolution via product page

Figure 1: Decision tree for the structural elucidation of hexachloropropane isomers using NMR

and GC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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